1,1-Dimethyl-2,4-pentadiynylamine
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Overview
Description
2-methylhexa-3,5-diyn-2-amine is an organic compound with the molecular formula C7H9N It is a derivative of hexa-3,5-diyne, featuring a methyl group and an amine group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylhexa-3,5-diyn-2-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with haloalkanes. For instance, the reaction of 2-methylhexa-3,5-diyne with ammonia under controlled conditions can yield the desired amine product .
Industrial Production Methods
Industrial production of 2-methylhexa-3,5-diyn-2-amine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-methylhexa-3,5-diyn-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into saturated amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce saturated amines .
Scientific Research Applications
2-methylhexa-3,5-diyn-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methylhexa-3,5-diyn-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): A primary amine with a simpler structure.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen
Uniqueness
2-methylhexa-3,5-diyn-2-amine is unique due to its diyn structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C7H9N |
---|---|
Molecular Weight |
107.15 g/mol |
IUPAC Name |
2-methylhexa-3,5-diyn-2-amine |
InChI |
InChI=1S/C7H9N/c1-4-5-6-7(2,3)8/h1H,8H2,2-3H3 |
InChI Key |
BCXIKZGRPNXNIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC#C)N |
Origin of Product |
United States |
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